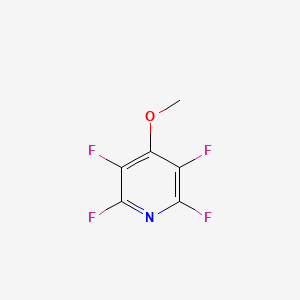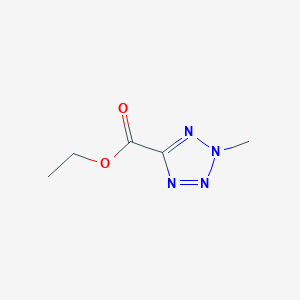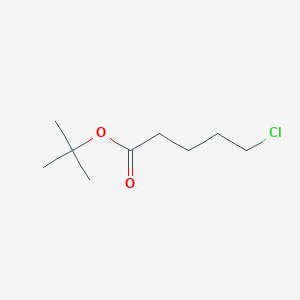
2,3,5,6-Tetrafluoro-4-methoxypyridine
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxypyridine is a chemical compound that belongs to the class of organofluorine compounds, characterized by the presence of fluorine atoms and a methoxy group attached to a pyridine ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the pyridine ring, making it a compound of interest in various chemical reactions and potential applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of fluoropyridines, including compounds like 2,3
Scientific Research Applications
Synthesis and Chemical Properties
2,3,5,6-Tetrafluoro-4-methoxypyridine is utilized in the synthesis of various heterocyclic polyfluoro-compounds. For example, Banks et al. (1974) explored its role in the synthesis of tetrafluoropyridines, including the conversion to 2,3,4,5-tetrafluoro-6-methoxypyridine through specific chemical reactions (Banks, Haszeldine, Legge, & Rickett, 1974). Similarly, Chambers et al. (1966) studied the nucleophilic substitution in tetrafluoro-4-nitropyridine, highlighting the influence of the pyridine-ring nitrogen in determining the orientation of nucleophilic attack (Chambers, Hutchinson, & Musgrave, 1966).
Photophysical and Electrochemical Properties
Wu et al. (2007) investigated the photophysical and electrochemical properties of blue phosphorescent Iridium(III) complexes, incorporating 2-difluorophenyl-4-methoxypyridine ligands, demonstrating their potential in advanced material applications (Wu, Yang, Sun, Chu, Kao, & Huang, 2007).
Synthesis of Other Complex Compounds
Hedidi et al. (2016) examined the deprotometalation of substituted pyridines, including methoxy- and fluoro-pyridines, where the metalated species were intercepted by iodine, showcasing the versatility of these compounds in chemical syntheses (Hedidi, Bentabed-Ababsa, Derdour, Halauko, Ivashkevich, Matulis, Chevallier, Roisnel, Dorcet, & Mongin, 2016).
Role in Organic Synthesis and Reaction Mechanisms
Pimenova et al. (2003) synthesized various compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, providing insights into the thermal cyclization processes and the formation of complex organic structures (Pimenova, Krasnych, Goun, & Miles, 2003).
Advanced Material Applications
Jasim et al. (2014) demonstrated the potential of this compound in the formation of platinum methyl derivatives, an important aspect in the development of advanced materials (Jasim, Perutz, Procacci, & Whitwood, 2014).
Safety and Hazards
The safety information for 2,3,5,6-Tetrafluoro-4-methoxypyridine is available in its Material Safety Data Sheet (MSDS) . For safe handling, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQTXTAWOJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553975 | |
| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375-90-8 | |
| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3,5,6-Tetrafluoro-4-methoxypyridine particularly reactive in organometallic chemistry?
A1: this compound exhibits unique reactivity with certain transition metal complexes. Specifically, it undergoes C-O oxidative addition with Pt(PCyp3)2 (Cyp = cyclopentyl), leading to the cleavage of the ether O-methyl bond and formation of platinum methyl derivatives. [] This reactivity is unusual, as C-F or C-H activation is typically favored in these types of reactions. [] This preference for C-O bond activation makes this compound a valuable reagent for exploring new synthetic pathways in organometallic chemistry.
Q2: How does this compound compare to other fluorinated pyridines in terms of its reactivity with nucleophiles?
A2: Research indicates that this compound can be selectively modified by nucleophilic substitution. For example, reaction with sodium azide leads to the displacement of the fluorine atom at the 2-position, yielding 2-azido-3,5,6-trifluoro-4-methoxypyridine. [] This highlights the influence of the fluorine substituents on the reactivity of the pyridine ring, enabling selective functionalization for further chemical transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)








![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)